molecular formula C27H28N4O4 B14999241 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B14999241
M. Wt: 472.5 g/mol
InChI Key: NDBJSROUXZYVIO-UHFFFAOYSA-N
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Description

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound known for its diverse applications in scientific research. This compound features a quinazolinone core, a piperazine ring, and a methoxyphenyl group, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 1,3-benzodioxole with piperazine to form the intermediate 1-(1,3-benzodioxol-5-ylmethyl)piperazine.

    Quinazolinone Formation: The intermediate is then reacted with 4-methoxybenzaldehyde under specific conditions to form the quinazolinone core.

    Final Coupling: The final step involves coupling the quinazolinone core with the piperazine intermediate under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine
  • 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]purine

Uniqueness

Compared to similar compounds, 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one exhibits unique structural features, such as the presence of a methoxyphenyl group and a quinazolinone core. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C27H28N4O4

Molecular Weight

472.5 g/mol

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(4-methoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C27H28N4O4/c1-33-21-5-3-19(4-6-21)20-13-23-22(24(32)14-20)15-28-27(29-23)31-10-8-30(9-11-31)16-18-2-7-25-26(12-18)35-17-34-25/h2-7,12,15,20H,8-11,13-14,16-17H2,1H3

InChI Key

NDBJSROUXZYVIO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6

Origin of Product

United States

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